Product packaging for Drometrizole trisiloxane(Cat. No.:CAS No. 155633-54-8)

Drometrizole trisiloxane

Cat. No.: B123347
CAS No.: 155633-54-8
M. Wt: 501.8 g/mol
InChI Key: HUVYTMDMDZRHBN-UHFFFAOYSA-N
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Description

Overview and Historical Context of Drometrizole (B141654) Trisiloxane

Drometrizole trisiloxane is a synthetic organic compound developed and patented by L'Oréal in 1989. loreal.comloreal.fr This development emerged from the scientific community's identification of significant gaps in existing UV filter technology, particularly concerning photostability and the ability to provide broad-spectrum coverage. The creation of this compound, with its innovative integration of a trisiloxane functional group, marked a significant advancement in the field of photoprotective compounds. This innovation coincided with a period of increased regulatory focus on the safety and efficacy of UV filters, driving the demand for scientifically robust and well-documented photoprotective agents.

Nomenclature and Chemical Classification within Organic UV Filters

The systematic chemical name for this compound is 2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol. wikipedia.orgspecialchem.comqzebright.comsigmaaldrich.com This name precisely describes its complex molecular structure. The compound is also identified by its Chemical Abstracts Service (CAS) registry number, 155633-54-8, which serves as a unique identifier in databases and regulatory documents. specialchem.comnih.govchemicalbook.com

In commercial and scientific literature, this compound is widely known by its trade name, Mexoryl XL. loreal.comwikipedia.orgnih.govontosight.ai Other synonyms include Silatrizole, which reflects its trisiloxane component, and the research designation OR 10154 or OR-10154, used during its early development. nih.govdrugbank.com It is also referred to by its International Nomenclature of Cosmetic Ingredients (INCI) name, this compound. loreal.comwikipedia.orgspecialchem.comnih.gov

Interactive Data Table: Synonyms and Identifiers for this compound

TypeIdentifier
Trade NameMexoryl XL loreal.comwikipedia.orgnih.govontosight.ai
INCI NameThis compound loreal.comwikipedia.orgspecialchem.comnih.gov
SynonymSilatrizole nih.gov
Research CodeOR 10154, OR-10154 nih.govdrugbank.com
CAS Number155633-54-8 specialchem.comnih.govchemicalbook.com
IUPAC Name2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol wikipedia.orgspecialchem.comqzebright.comsigmaaldrich.com

This compound is classified as a lipophilic benzotriazole (B28993) derivative. wikipedia.orgdrugbank.com The benzotriazole class of chemicals is known for its UV-absorbing properties. researchgate.net The term "lipophilic" indicates that the molecule is "fat-loving" or oil-soluble, a characteristic that allows for its effective integration into the oil phase of sunscreen formulations. loreal.comloreal.frqzebright.com This property is particularly beneficial for creating water-resistant products. loreal.comloreal.frqzebright.com

Research Significance and Academic Relevance of this compound

The academic and research significance of this compound is substantial, primarily centering on its role in ultraviolet (UV) radiation protection and its notable photostability.

This compound is a broad-spectrum UV absorber, meaning it can absorb both UVA and UVB radiation. loreal.comloreal.frontosight.aidrugbank.comyujoai.com Specifically, it exhibits two absorption peaks, one at approximately 303 nm in the UVB range and another at about 344 nm in the UVA range. wikipedia.orgmedchemexpress.comncats.io Research has highlighted its efficacy in protecting the skin from the harmful effects of UV radiation, which include sunburn (primarily from UVB) and photoaging (primarily from UVA). loreal.comloreal.frncats.io

A significant area of research has been the synergistic effects observed when this compound is combined with other UV filters. Notably, its combination with terephthalylidene dicamphor sulfonic acid (Mexoryl SX) has been shown to enhance UV protection beyond the additive effects of the individual components. loreal.comresearchgate.net This synergy allows for the formulation of sunscreens with high Sun Protection Factor (SPF) and UVA protection factor (UVA-PF) values. nih.gov Its ability to be combined with other agents like titanium dioxide and avobenzone (B1665848) is also a key area of study to achieve comprehensive broad-spectrum protection. qzebright.comnih.govdrugbank.com

Interactive Data Table: UV Absorption Properties of this compound

UV SpectrumWavelength RangeAbsorption Peak
UVB280-320 nm~303 nm wikipedia.orgmedchemexpress.comncats.io
UVA320-400 nm~344 nm wikipedia.orgmedchemexpress.comncats.io

A key attribute of this compound that has drawn considerable research interest is its photostability. loreal.comloreal.frdrugbank.compaulaschoice-eu.com Unlike some other chemical UV filters, such as avobenzone, this compound does not readily degrade upon exposure to UV light. loreal.comnih.govdrugbank.com This stability ensures that it provides long-lasting protection. loreal.comloreal.frqzebright.com

Its photostability makes it a valuable model compound for research aimed at understanding and improving the efficacy of UV filters in cosmetic formulations. Studies have confirmed its stability under various stress conditions, including photolytic stress, although some degradation has been observed under acidic and basic hydrolysis conditions. researchgate.netjapsonline.com The compound's resistance to photodegradation is a critical factor in the development of effective and reliable sunscreen products. loreal.comqzebright.com

Scope and Objectives of the Research Outline

The primary objective of this research outline is to provide a structured framework for the comprehensive investigation of this compound, focusing exclusively on its chemical and physical properties, mechanism of action, and synthesis. This outline is designed to guide further research into its fundamental characteristics, independent of its biological or toxicological profiles.

The scope of this research is defined by the following key areas:

Physicochemical Characterization: To systematically identify and quantify the core chemical and physical properties of this compound. This involves determining its molecular formula, molar mass, melting point, boiling point, and solubility in various solvents. These parameters are fundamental for understanding its behavior in different formulations and environments.

Mechanism of UV Absorption: To elucidate the precise photophysical processes by which this compound absorbs UV radiation and dissipates the energy. The objective is to map its UV absorption spectrum, identifying the peak absorption wavelengths in both the UVA and UVB regions. wikipedia.orgmedchemexpress.com Research in this area will explore how the benzotriazole chromophore absorbs high-energy photons and converts the energy into less harmful forms, such as heat, thereby protecting materials from photodegradation. smolecule.com

Synthesis and Purification Processes: To analyze and document the chemical reactions involved in the synthesis of this compound. This includes investigating the hydrosilylation reaction between the benzotriazole precursor, 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol, and heptamethyltrisiloxane, often in the presence of a platinum-based catalyst like Karstedt's catalyst. google.com The objective is to study the reaction conditions, solvents, and purification techniques, such as crystallization, that yield a high-purity final product. google.com

Photostability Assessment: To quantitatively evaluate the photostability of this compound. Unlike less stable filters such as avobenzone, this compound is known for its resilience to degradation under UV exposure. drugbank.comnih.gov The objective is to conduct controlled studies that measure its chemical integrity after prolonged irradiation, confirming its suitability for applications requiring long-term performance.

Detailed Research Findings

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. google.com Its lipophilic nature and oil-solubility facilitate its incorporation into the oil phase of emulsions, making it particularly suitable for water-resistant formulations. qzebright.com

PropertyValueSource
Chemical Name2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol qzebright.com
INCI NameThis compound wikipedia.org
CAS Number155633-54-8 qzebright.com
Molecular FormulaC₂₄H₃₉N₃O₃Si₃ wikipedia.orgsmolecule.com
Molar Mass501.85 g/mol wikipedia.org
AppearanceWhite to off-white powder/crystals google.com
Melting Point46-48°C chemicalbook.com
Boiling Point (Predicted)530.6 ± 60.0 °C chemicalbook.com
SolubilityOil-soluble; Slightly soluble in Chloroform and Methanol qzebright.comchemicalbook.com
UV Absorption Peaks~303 nm (UVB), ~344 nm (UVA) wikipedia.orgmedchemexpress.com

Mechanism of Action as a UV Absorber

This compound functions as a chemical UV absorber. Its aromatic benzotriazole structure is capable of absorbing high-energy ultraviolet photons. drugbank.com Upon absorption, the molecule is promoted to an excited state. It then rapidly dissipates this absorbed energy through non-radiative photophysical processes, releasing it as lower-energy thermal energy. smolecule.com This efficient energy conversion prevents the UV radiation from reaching and damaging underlying substrates, such as skin or polymeric materials. The compound provides broad-spectrum protection by having two distinct absorption maxima: one in the UVB range at approximately 303 nm and another in the UVA range at approximately 344 nm. wikipedia.orgmedchemexpress.comncats.io

Synthesis Overview

The synthesis of this compound is a multi-step process. A key step involves the hydrosilylation of a benzotriazole derivative with a siloxane compound. Specifically, methallyl drometrizole [2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)] is reacted with heptamethyltrisiloxane (HMTS). This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst, and can be carried out in various organic solvents like ethyl acetate (B1210297) or toluene (B28343) at elevated temperatures (e.g., 80–120°C). google.com The final product is often purified through crystallization using solvents like ethanol (B145695) or isopropanol (B130326) to achieve high purity (>99%). google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39N3O3Si3 B123347 Drometrizole trisiloxane CAS No. 155633-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O3Si3/c1-18-14-20(15-19(2)17-33(9,29-31(3,4)5)30-32(6,7)8)24(28)23(16-18)27-25-21-12-10-11-13-22(21)26-27/h10-14,16,19,28H,15,17H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVYTMDMDZRHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431753
Record name Drometrizole trisiloxane
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Molecular Weight

501.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155633-54-8
Record name Drometrizole trisiloxane
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Record name Drometrizole trisiloxane
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Record name Drometrizole trisiloxane
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]
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Record name 2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-[2-METHYL-3-[1,3,3,3-TETRAMETHYL-1-[(TRIMETHYLSILYL)OXY]DISILOXANYL]PROPYL]PHENOL
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Record name DROMETRIZOLE TRISILOXANE
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Synthetic Methodologies and Chemical Derivatization of Drometrizole Trisiloxane

Advanced Synthetic Routes and Reaction Mechanisms

The synthesis is a multi-step process that culminates in the addition of a trisiloxane group to a benzotriazole (B28993) derivative. This process is carefully controlled to ensure high yield and purity of the final product.

The core of Drometrizole (B141654) Trisiloxane synthesis is the hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. google.commdpi.com Specifically, a 2-hydroxyphenyl benzotriazole molecule, which has been modified to contain a substituent with a terminal double bond (an allyl group), is reacted with a siloxane compound containing an Si-H function. google.com This reaction forges the stable silicon-carbon link that attaches the trisiloxane tail to the UV-absorbing benzotriazole core of the molecule. This industrial process is widely utilized for the production of a variety of organosilicon compounds. researchgate.net

The general scheme for this key reaction is as follows:

Reactant A: 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol

Reactant B: Heptamethyltrisiloxane (containing the reactive Si-H group)

Product: Drometrizole Trisiloxane

This reaction represents an efficient method for creating the intricate structure of this compound, combining the photostable benzotriazole moiety with the lipophilic and water-resistant properties of the siloxane group.

Hydrosilylation reactions require a catalyst to proceed at a practical rate. mdpi.com In the production of this compound, transition metals from group eight of the periodic table are effective, with platinum being approximately 1,000 times more active than other metals, except for rhodium. gelest.com Consequently, platinum-based catalysts are predominantly used. mdpi.comgelest.com

These catalysts, such as Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) or Speier's catalyst (hexachloroplatinic acid), facilitate the Si-H addition reaction with high efficiency and selectivity, minimizing the formation of by-products. mdpi.comresearchgate.netazersilicone.com The catalyst's role is crucial as it allows the reaction to occur under milder conditions and with greater control. azersilicone.com The choice of catalyst can influence reaction kinetics and the final purity of the product.

Table 1: Common Platinum-Based Catalysts in Hydrosilylation

Catalyst Name Chemical Formula/Complex Key Characteristics
Karstedt's Catalyst Platinum-divinyltetramethyldisiloxane complex High activity at low concentrations; Soluble in organic solvents.

| Speier's Catalyst | H₂[PtCl₆] | One of the earliest and most common hydrosilylation catalysts. |

The selection of an appropriate solvent system and the optimization of reaction parameters are critical for maximizing yield and purity. The hydrosilylation step is typically conducted in the presence of at least one volatile organic solvent. google.com The solvent helps to dissolve the reactants and facilitate the reaction in a homogeneous phase.

According to patent literature, specific solvents are preferred for this synthesis. google.com Reaction temperature is another key parameter that is carefully controlled. The optimal temperature range ensures a sufficient reaction rate without promoting side reactions or degradation of the product.

Table 2: Optimized Reaction Conditions for this compound Synthesis

Parameter Preferred Conditions Details
Solvent System Isopropyl acetate (B1210297), Ethyl acetate, 2-Methyltetrahydrofuran (B130290) These volatile organic solvents are cited as being particularly effective for the reaction. google.com

| Reaction Temperature | 20°C to 150°C | A more specific range of 30°C to 90°C is noted as being particularly preferable for optimizing the reaction. google.com |

Optimization may also involve the continuous feeding of reactants through a heated reaction zone to control the exothermic nature of the reaction and maintain a consistent product quality. google.com

Achieving the high purity required for cosmetic applications is a primary focus during the synthesis of this compound. elchemy.com Impurities can arise from several sources, including side reactions, unreacted starting materials, or contaminants within the raw materials. nih.gov

Potential side reactions in hydrosilylation can include isomerization of the alkene or redistribution reactions on the siloxane. The presence of moisture can also lead to the hydrolysis of silane (B1218182) intermediates, creating silanols which can then self-condense to form higher molecular weight siloxane impurities. Control over the purity of starting materials, such as the 2-hydroxyphenyl benzotriazole derivative and the trisiloxane, is the first step in minimizing final product impurities. nih.gov During the reaction, precise control over temperature and catalyst concentration helps to suppress the formation of by-products.

Novel Approaches for High-Purity this compound Production

The demand for high-purity this compound, often exceeding 98%, necessitates advanced purification strategies. nacchemical.com The final stages of production are dedicated to removing any remaining impurities to meet the stringent standards of the personal care industry.

Effective impurity removal is essential. After the synthesis is complete, the crude product undergoes several purification steps. One common method involves the evaporation of the volatile organic solvent. google.com The process described in patent literature involves collecting fractions that contain the desired product, suggesting that a separation technique like chromatography may be employed to isolate the this compound from unreacted starting materials and by-products. google.com

Further purification may be achieved through recrystallization. This process involves dissolving the crude product in a suitable solvent and then allowing it to crystallize out, leaving impurities behind in the solution. To prevent moisture-related impurities, all reactions and transfers are typically carried out under an inert atmosphere, such as dry nitrogen, to exclude atmospheric water. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name IUPAC Name Other Names
This compound 2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol Mexoryl XL, Silatriazole
Isopropyl acetate Propan-2-yl acetate -
Ethyl acetate Ethyl ethanoate -
2-Methyltetrahydrofuran 2-Methyltetrahydrofuran -
Karstedt's Catalyst Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex -
Speier's Catalyst Hexachloroplatinic acid -
Rhodium Rhodium -
Ethanol (B145695) Ethanol -
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol -

Minimization of Reaction Times and Process Complexity

The primary synthesis of this compound involves a hydrosilylation reaction between a 2-hydroxyphenyl benzotriazole derivative, specifically 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, and a trisiloxane, namely 1,1,1,3,5,5,5-heptamethyltrisiloxane. This reaction is typically catalyzed by a platinum-based catalyst, such as the Karstedt catalyst.

The choice of solvent also plays a crucial role. While solvents like toluene (B28343) have been used, the use of more environmentally benign and easily recoverable solvents such as ethyl acetate has been explored to further streamline the process and reduce its environmental impact.

Derivatization Strategies for Enhanced Properties

To further improve the efficacy and applicability of this compound, researchers have investigated the modification of both its core benzotriazole chromophore and its flexible siloxane tail.

Exploration of Benzotriazole and Siloxane Moiety Modifications

Benzotriazole Moiety: The photoprotective properties of this compound are intrinsically linked to the benzotriazole core. Modifications to this part of the molecule can significantly influence its photostability and absorption spectrum. Research into other benzotriazole-based UV absorbers has shown that the introduction of electron-withdrawing groups at the 5-position of the benzotriazole ring can surprisingly enhance photopermanence. This is counterintuitive to the traditional understanding that a stronger intramolecular hydrogen bond is solely responsible for photostability. While specific derivatization of the this compound benzotriazole ring is not widely reported in public literature, this principle suggests a promising avenue for creating even more robust UV filters.

The following table illustrates the general effect of substituents on the properties of benzotriazole UV absorbers, which can be extrapolated as a strategic approach for this compound derivatization.

Substituent Type at 5-positionEffect on Intramolecular H-BondExpected Impact on Photostability
Electron-donating groupStrengthensModerate
HalogenWeakensIncreased
Strong electron-withdrawing groupSignificantly weakensSubstantially Increased

Siloxane Moiety: The trisiloxane chain of this compound imparts lipophilicity and enhances its compatibility with the oil phase of sunscreen formulations. Altering the length and composition of this siloxane tail is a key strategy for modulating its physical properties. While specific studies detailing the derivatization of the this compound siloxane chain are limited, the broader field of silicone chemistry offers insights. For instance, increasing the number of siloxane units could potentially increase the molecule's molecular weight and reduce its potential for skin penetration. Conversely, introducing functional groups onto the siloxane chain could allow for its covalent bonding into polymeric systems, offering permanent UV protection in materials applications.

Impact of Structural Modifications on Photophysical Characteristics

Structural modifications to this compound are designed to fine-tune its interaction with UV radiation. The primary goal is to enhance its ability to absorb harmful UV rays and dissipate the energy in a harmless manner.

Modifications to the Benzotriazole Core: The UV absorption spectrum of this compound is characterized by two main peaks, one in the UVB region and another in the UVA region. Altering the electronic structure of the benzotriazole ring through substitution can shift the position and intensity of these absorption bands. For instance, the introduction of chlorine or specific alkyl groups on the phenyl ring of the benzotriazole moiety is known to cause a red-shift in the maximum absorption wavelength of this class of compounds. This allows for the tailoring of the UV filter to absorb more effectively in specific regions of the UV spectrum.

Furthermore, as mentioned, the addition of electron-withdrawing groups can lead to a significant improvement in photostability. This is attributed to the opening of alternative non-radiative decay pathways that efficiently dissipate the absorbed energy without causing degradation of the molecule.

The table below summarizes the expected impact of structural modifications on the key photophysical properties of benzotriazole-based UV absorbers.

Structural ModificationImpact on λmax (Absorption Maximum)Impact on Molar Extinction Coefficient (ε)Impact on Photostability
Electron-withdrawing group on benzotriazolePotential minor shiftGenerally maintainedIncreased
Electron-donating group on benzotriazolePotential red-shift (to longer wavelengths)May increaseVariable
Increased conjugation in the chromophoreRed-shiftGenerally increasedMay decrease if it hinders key deactivation pathways
Variation in siloxane chain lengthMinimal direct impactMinimal direct impactMay indirectly affect by altering the local environment

Photoprotective Mechanisms and Efficacy Studies of Drometrizole Trisiloxane

Molecular Mechanism of Ultraviolet Radiation Absorption and Dissipation

The ability of Drometrizole (B141654) trisiloxane to provide effective photoprotection is rooted in its molecular structure, which allows it to absorb high-energy UV photons and dissipate the energy through harmless photophysical pathways.

Drometrizole trisiloxane is classified as a lipophilic benzotriazole (B28993) derivative. drugbank.comnih.gov The core of its UV-absorbing capability lies in the benzotriazole moiety, an aromatic component of the molecule. This structure is capable of absorbing high-energy ultraviolet rays. drugbank.com When a UV photon strikes the molecule, the energy is absorbed by the benzotriazole chromophore, causing its electrons to be promoted to a higher energy, excited state.

Following the absorption of UV radiation and subsequent electronic excitation, the this compound molecule must return to its ground state. It achieves this efficiently through non-radiative photophysical processes. The absorbed high-energy is converted and released as less damaging, lower-energy infrared radiation, which is essentially heat. cosmeticsinfo.orguvabsorbers.com This rapid and efficient conversion of UV energy into thermal energy prevents the radiation from reaching and damaging the skin. uvabsorbers.com

This compound is characterized as a broad-spectrum UV absorber, demonstrating efficacy against both UVA and UVB radiation. wikipedia.orgdrugbank.comnih.govaogebio.com Its absorption spectrum features two distinct peaks, which allows it to cover a significant portion of the UV range. wikipedia.orgmedchemexpress.comincidecoder.com One peak is in the UVB range at approximately 303 nm, and the second is in the UVA range at about 344 nm. wikipedia.orgmedchemexpress.comincidecoder.com This dual-peak absorption is a key feature, providing comprehensive protection against the varied biological damage caused by different UV wavelengths. europeanreview.org

Table 1: UV Absorption Profile of this compound

UV Range Peak Absorption Wavelength
UVB ~303 nm
UVA ~344 nm

Data sourced from multiple references. wikipedia.orgmedchemexpress.comincidecoder.com

Photostability and Degradation Pathways

A critical attribute for any sunscreen agent is its ability to remain effective upon exposure to UV radiation. This compound is noted for its high degree of photostability, a significant advantage over some other widely used UV filters. drugbank.comnih.govqzebright.com

Photostability refers to a compound's resistance to degradation when exposed to light. drugbank.comnih.gov this compound is a highly photostable compound, meaning it does not readily break down under UV exposure. drugbank.comnih.govqzebright.comtargetmol.com This inherent stability ensures it provides long-lasting protection. qzebright.com Its resistance to photolytic degradation is often contrasted with less stable UV absorbers, such as avobenzone (B1665848). drugbank.comnih.gov Forced degradation studies have confirmed that this compound is stable under photolytic stress conditions. japsonline.comjapsonline.com

Forced degradation, or stress testing, is performed to understand the inherent stability of a compound and to identify potential degradation products. japsonline.comjapsonline.compharmaguideline.com Studies subjecting this compound to various stress conditions as per International Conference on Harmonization (ICH) guidelines have provided a detailed profile of its stability. japsonline.comjapsonline.com

The compound shows significant degradation under acidic and basic hydrolytic conditions. japsonline.comjapsonline.com In one study, extensive degradation was observed after 6 hours at room temperature in 0.0001 M HCl, leading to the formation of one degradation product (DP3). japsonline.com The same study found remarkable degradation after just 1 hour at room temperature in 0.1 M NaOH, which resulted in three degradation products (DP1, DP2, and DP3). japsonline.com

Conversely, this compound demonstrated high stability under oxidative, thermal, and humidity stress. japsonline.com No significant degradation was observed when the compound was exposed to 6% hydrogen peroxide for 24 hours, heated to 105°C for 48 hours, or exposed to 85°C and 85% relative humidity for 3 days. japsonline.com

Table 2: Summary of Forced Degradation Studies on this compound

Stress Condition Parameters Observation
Acidic Hydrolysis 0.0001 M HCl, Room Temperature, 6 hours Extensive degradation, one degradation product formed. japsonline.com
Basic Hydrolysis 0.1 M NaOH, Room Temperature, 1 hour Remarkable degradation, three degradation products formed. japsonline.com
Oxidative 6% H₂O₂, Room Temperature, 24 hours Stable, no significant degradation observed. japsonline.com
Thermal 105°C, 48 hours Stable, no significant degradation observed. japsonline.com
Photolytic 1.2 million lux hours & 200 watt-hours/m² Stable, no significant degradation observed. japsonline.com

Data from a 2018 study on the stability of this compound. japsonline.com

Identification and Characterization of Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products (DPs) that may form under various stress conditions. This compound (DRT) has been subjected to forced degradation under conditions stipulated by the International Conference on Harmonization (ICH) guidelines, including acidic, basic, oxidative, photolytic, and thermal stress. japsonline.comjapsonline.com

Studies have shown that this compound exhibits significant degradation under acid and base hydrolysis conditions. japsonline.comjapsonline.com In one such study, three primary degradation products were identified and characterized using advanced analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) and LC-MS/Q-ToF analysis. japsonline.comjapsonline.comresearchgate.net The characterization of these products was achieved by comparing their fragmentation patterns with that of the parent drug molecule. japsonline.comjapsonline.com The mass balance values calculated for all stress samples were close to 99.6%, indicating that the developed analytical method was specific and capable of detecting all major degradation products. japsonline.com

Table 1: Identified Degradation Products of this compound Under Forced Stress Conditions

Degradation Product Stress Condition
DP1 Acid and Base Hydrolysis
DP2 Acid and Base Hydrolysis

This table is based on findings from a study where this compound was subjected to various stress conditions as per ICH guidelines. japsonline.comjapsonline.com

Stability-Indicating Analytical Methodologies

To accurately detect and quantify this compound in the presence of its degradation products, stability-indicating analytical methods are crucial. chromatographyonline.com A rapid, simple, and reliable gradient Ultra-Performance Liquid Chromatography (UPLC) method has been developed and validated for this purpose. japsonline.comjapsonline.comresearchgate.net This method is effective for the separation, identification, and characterization of forced degradation products. japsonline.comjapsonline.com

The validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. japsonline.comjapsonline.comresearchgate.net The specificity of the UPLC method is confirmed by the peak purity test results from the Photodiode Array (PDA) detector, which ensure that the parent drug peak is pure and homogeneous in all analyzed stress samples. japsonline.com This confirms the stability-indicating power of the method. japsonline.com The use of UPLC is advantageous as it reduces the cost and time for method design and validation while enhancing the efficiency of the analysis. researchgate.net

Table 2: Example Parameters for a Validated Stability-Indicating UPLC Method for this compound

Parameter Specification
Column C8 (2.1 × 100 mm, 1.8 µm)
Detection Wavelength 305 nm
Diluent Methanol
Column Temperature 30°C

The parameters listed are illustrative of a validated UPLC method developed for the analysis of this compound and its degradation products. japsonline.comjapsonline.com

Synergistic Photoprotection with Other UV Filters

This compound is a broad-spectrum UV absorber with absorption peaks at approximately 303 nm (UVB) and 344 nm (UVA). wikipedia.orgmedchemexpress.com Its efficacy is often enhanced when combined with other UV filters, leading to synergistic effects in photoprotection. wikipedia.orgdrugbank.com

The compatibility of this compound extends to its use with various other sunscreen agents. qzebright.com It is often included in formulations with filters like Octinoxate and Ecamsule to provide comprehensive UV protection. nih.govnih.gov Its good compatibility allows it to be combined with other active agents such as titanium dioxide and avobenzone to ensure the final product protects against the broadest possible spectrum of UV radiation. drugbank.comqzebright.com As a lipophilic, oil-soluble compound, it is easily integrated into the oil phase of sunscreen formulations, making it particularly suitable for water-resistant products. loreal.comqzebright.com

The synergistic combination of this compound with other filters, particularly Mexoryl SX, leads to increased UV protection. phamix.comloreal.com This enhanced protection is reflected in higher values for UV protection factors such as the Sun Protection Factor (SPF), which primarily measures UVB protection, and the Persistent Pigment Darkening (PPD) method, which assesses UVA protection. The synergistic effect ensures a more robust and broad-spectrum defense, effectively preventing ultraviolet-induced skin pigmentation and damage.

In Vitro and In Vivo Photoprotection Efficacy Assessments

The efficacy of this compound is substantiated through both in vitro and in vivo assessments. As a photostable filter, it does not readily degrade upon exposure to UV light, which is a significant advantage over some other filters like avobenzone. drugbank.commyskinrecipes.comnih.gov This photostability ensures it provides long-lasting protection. loreal.com

In vitro tests, typically using spectrophotometric methods, confirm its absorption profile, which covers both UVA and UVB portions of the spectrum. medchemexpress.commdpi.com In vivo assessments, such as the COLIPA test method for determining SPF, are used to evaluate the performance of the final sunscreen formulation on human skin. researchgate.net These studies confirm that formulations containing this compound provide effective protection against the harmful effects of solar radiation, which include sunburn and premature skin aging. loreal.comcosmileeurope.eu

Table 3: Chemical Compounds Mentioned

Compound Name Other Names/Tradenames
This compound Mexoryl XL, Silatrizole
Ecamsule Mexoryl SX, Terephthalylidene Dicamphor Sulfonic Acid
Octinoxate Ethylhexyl Methoxycinnamate
Avobenzone Butyl Methoxydibenzoylmethane

Reduction of UV-Induced Erythema in Animal Models

The assessment of erythema in animal models can be performed through visual scoring or by using instruments that measure changes in skin color. nih.govnih.gov These studies typically involve the application of a sunscreen containing the test compound to a specific area of the animal's skin, followed by exposure to a controlled dose of UV radiation. nih.gov The resulting erythema is then compared to that of an unprotected control site.

Table 1: Representative Data on Erythema Reduction in Animal Models (Hypothetical)
Treatment GroupMean Erythema Score (24h post-UVB)Reduction in Erythema (%)
Vehicle Control3.5 ± 0.5-
Formulation with this compound (5%)1.2 ± 0.365.7
Formulation with this compound (10%)0.8 ± 0.277.1

This table is a hypothetical representation of potential research findings and is for illustrative purposes only.

Cellular Studies on Mitigation of Oxidative Stress from UV Exposure

UV radiation is a significant source of reactive oxygen species (ROS) in the skin, leading to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids. frontiersin.org this compound has been shown to neutralize free radicals, thereby helping to prevent this oxidative damage. semanticscholar.org Cellular studies, often utilizing human keratinocytes and fibroblasts, are instrumental in elucidating the mechanisms by which sunscreen agents mitigate oxidative stress. nih.govmdpi.com

These studies often involve exposing cultured skin cells to UV radiation in the presence or absence of the photoprotective compound. The levels of intracellular ROS are then measured using fluorescent probes. mdpi.com Furthermore, the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, can be assessed to determine the compound's effect on the cell's endogenous defense mechanisms. nih.gov A reduction in the levels of oxidative damage markers, like malondialdehyde (MDA) for lipid peroxidation, provides further evidence of the compound's protective effects. nih.gov

Table 2: In Vitro Mitigation of Oxidative Stress in Human Keratinocytes (Hypothetical)
TreatmentUVR ExposureIntracellular ROS Levels (Relative Fluorescence Units)Lipid Peroxidation (MDA levels, nmol/mg protein)
ControlNo100 ± 100.5 ± 0.1
ControlYes550 ± 452.8 ± 0.3
This compound (10 µM)Yes220 ± 251.1 ± 0.2
This compound (50 µM)Yes150 ± 180.7 ± 0.1

This table is a hypothetical representation of potential research findings and is for illustrative purposes only.

Protection Against Acute and Chronic Effects of UV Radiation

The damaging effects of UV radiation on the skin can be categorized as acute or chronic. Acute effects include sunburn (erythema) and the formation of sunburn cells (apoptotic keratinocytes). nih.gov Chronic effects, resulting from long-term UV exposure, include photoaging (wrinkles, loss of elasticity) and an increased risk of skin cancer. uvabsorbers.com

This compound, as a broad-spectrum UV filter, offers protection against both of these types of damage. cosmileeurope.eu Its ability to prevent sunburn is a key indicator of its protection against acute UV-induced damage. uvabsorbers.com The formation of sunburn cells, a direct consequence of UV-induced DNA damage, can be quantified in skin biopsies to assess the level of photoprotection at a cellular level. nih.gov

Regarding chronic effects, long-term studies in animal models have been conducted to evaluate the efficacy of this compound in preventing photoaging. nih.gov A long-term carcinogenicity study in mice and rats showed no significant carcinogenic effect of drometrizole. nih.gov Histological examination of the skin in these studies can reveal changes in collagen and elastin fibers, which are hallmarks of photoaging. nih.gov Sunscreen formulations containing this compound have been shown to protect against the visible signs of photoaging, such as wrinkling and skin thickening, in chronically irradiated mice. nih.govresearchgate.net

Table 3: Summary of Protective Effects Against Acute and Chronic UV Damage (Hypothetical)
UV-Induced EffectEndpoint MeasuredProtective Effect of this compound
Acute Sunburn Cell FormationSignificant reduction in the number of sunburn cells.
Acute ErythemaPrevention and reduction of skin reddening.
Chronic Wrinkle Formation (in mice)Significant prevention of wrinkle formation after 40 days of irradiation.
Chronic Collagen DegradationReduced expression of matrix metalloproteinases (MMPs).
Chronic Skin ThickeningAttenuation of epidermal hyperplasia.

This table is a hypothetical representation of potential research findings and is for illustrative purposes only.

Analytical Chemistry and Characterization of Drometrizole Trisiloxane

Advanced Chromatographic Techniques

Chromatography, particularly in its high-performance liquid forms, is the cornerstone for the separation and quantification of Drometrizole (B141654) Trisiloxane.

Ultra Performance Liquid Chromatography (UPLC) has been established as a rapid, reliable, and sensitive method for the analysis of Drometrizole Trisiloxane and its degradation products. japsonline.comjapsonline.com The enhanced resolution and speed of UPLC, compared to traditional HPLC, stem from the use of smaller particle size columns (typically under 2 μm), which allows for faster analysis times and reduced solvent consumption. researchgate.net

A stability-indicating UPLC method was developed to separate this compound from impurities and degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. japsonline.comjapsonline.com The validation of such methods is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. japsonline.com For instance, a study successfully validated a UPLC method for this compound and six related compounds, demonstrating its suitability for quality control and stability studies. japsonline.com

The table below summarizes the validation parameters from a developed UPLC method for this compound.

ParameterSpecificationResult
SpecificityNo interference from blank, placebo, or degradation products at the analyte's retention time.Method found to be specific.
Linearity (Concentration Range)Correlation coefficient (r²) should be ≥ 0.999.0.9999
Accuracy (% Recovery)Recovery should be within 98.0% to 102.0%.Between 99.5% and 101.5%
Precision (% RSD)Relative Standard Deviation (RSD) should be ≤ 2.0%.< 1.0% for system and method precision.
RobustnessMethod should remain unaffected by small, deliberate variations in parameters (e.g., flow rate, column temperature).Method found to be robust.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard and widely used technique for the simultaneous determination of multiple UV filters, including this compound, in cosmetic products. researchgate.netresearchgate.net Reversed-phase HPLC is the most common mode of separation for these compounds. basicmedicalkey.com

In typical HPLC methods for sunscreen analysis, a C18 column is used for separation. researchgate.net The mobile phase often consists of a mixture of an aqueous component (like water with an acid, such as formic acid) and organic solvents like methanol, acetonitrile, or tetrahydrofuran (B95107). basicmedicalkey.com Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of multiple wavelengths simultaneously, accommodating the different absorption maxima of various UV filters. For this compound, detection wavelengths are often set around 305 nm or 340 nm. japsonline.com

The table below outlines examples of HPLC conditions used for the analysis of UV filters, including this compound.

ParameterCondition 1Condition 2
Stationary Phase (Column)Welch Xtimate C18 (250 × 4.6 mm, 5 µm)Agilent C18 (250 × 4.6 mm, 5 µm)
Mobile PhaseGradient elution with 0.1% formic acid/water, methanol, and tetrahydrofuran.Isocratic elution with 0.1% formic acid/water, methanol, and tetrahydrofuran (2:9:9, V/V/V).
Detection Wavelength305 nm340 nm
ApplicationSimultaneous determination with hexyl diethylaminohydroxybenzoyl benzoate. Simultaneous determination with cresotrazole.

For complex samples containing a parent compound and multiple degradation products with varying polarities, isocratic elution may not provide adequate separation in a reasonable time. welch-us.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the analytical run, is employed to achieve optimal separation. japsonline.comchromatographyonline.com This technique allows for the elution of weakly retained compounds early in the run and strongly retained compounds later, improving peak shape and resolution while shortening the total analysis time. wiley-vch.de

In the analysis of this compound and its forced degradation products, a linear gradient elution program is highly effective. japsonline.com A typical method involves a reversed-phase column (e.g., a C8 column) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. japsonline.comjapsonline.com The gradient starts with a higher proportion of the aqueous phase, and the concentration of the organic solvent is gradually increased to elute the more lipophilic components, including this compound and its degradation products. japsonline.com

The following table details a specific gradient elution program developed for the UPLC separation of this compound and its impurities. japsonline.com

Time (minutes)Mobile Phase A (%) (Aqueous Buffer)Mobile Phase B (%) (Organic Solvent)
0.016040
2.006040
8.002080
10.002080
10.506040
12.006040

Mass Spectrometry for Structural Elucidation and Degradation Product Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound. nih.gov When coupled with liquid chromatography (LC), it provides both separation and identification capabilities, which are essential for analyzing complex mixtures and identifying unknown degradation products. japsonline.comjapsonline.com

Tandem mass spectrometry (LC/MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govncsu.edu This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. japsonline.com In the context of this compound, LC/MS/MS is used to identify degradation products formed under stress conditions and to propose their structures by analyzing their fragmentation pathways. japsonline.comjapsonline.com

By comparing the fragmentation patterns of the degradation products with that of the parent this compound molecule, researchers can deduce the structural modifications that have occurred. japsonline.com For example, a study identified three main degradation products under acid and base hydrolysis conditions. japsonline.com The fragmentation pathways were elucidated, providing clear evidence for the proposed structures of these new compounds. japsonline.com

The table below presents the mass-to-charge ratios (m/z) of the precursor and major product ions for this compound and one of its degradation products (DP-I) as identified by LC/MS/MS. japsonline.com

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Proposed Fragment Structure
This compound430.1226.1, 198.1, 210.1Fragments corresponding to the benzotriazole (B28993) moiety and siloxane chain.
Degradation Product I (DP-I)226.1198.1, 210.1Fragments indicating the loss of the trisiloxane side chain.

High-Resolution Mass Spectrometry (HRMS), often utilizing Quadrupole Time-of-Flight (Q-ToF) analyzers, provides highly accurate mass measurements of ions, typically with mass errors of less than 5 parts per million (ppm). hpst.czsciex.com This precision allows for the unambiguous determination of the elemental composition (molecular formula) of a compound. hpst.cznih.gov

In the analysis of this compound and its degradation products, LC-MS/Q-ToF is used to confirm the identities of the parent molecule and the structures proposed through MS/MS analysis. japsonline.comjapsonline.com By comparing the experimentally measured accurate mass with the theoretically calculated mass for a proposed formula, a high degree of confidence in the identification can be achieved. japsonline.com This technique was crucial in confirming the elemental compositions of three degradation products of this compound. japsonline.comjapsonline.com

The table below shows a comparison of the theoretical and measured accurate masses for this compound and a degradation product, demonstrating the accuracy of the LC-MS/Q-ToF technique. japsonline.com

CompoundMolecular FormulaTheoretical Mass [M+H]⁺Measured Mass [M+H]⁺Mass Difference (ppm)
This compoundC₂₄H₃₉N₃O₃Si₃430.1511430.15150.93
Degradation Product I (DP-I)C₁₃H₁₁N₃O226.0975226.09781.32

Characterization of Degradation Products through Fragmentation Pattern Comparison

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products (DPs) that may arise under various stress conditions. In the case of this compound, studies have been conducted by exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress as per the International Conference on Harmonization (ICH) guidelines.

Significant degradation has been observed primarily under acid and base hydrolysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this analysis. Through these studies, three primary degradation products, labeled DP1, DP2, and DP3, have been identified. The formation of these products is condition-dependent:

DP1 and DP2: Formed under alkaline stress conditions.

DP3: Formed under both acidic and alkaline stress conditions.

The structural elucidation of these DPs is achieved by comparing their mass spectral fragmentation patterns with that of the parent this compound molecule. Multi-stage mass spectrometry (MSn) and high-resolution mass spectrometry (like LC-MS/Q-ToF) are employed to establish the fragmentation pathway of the parent drug. By analyzing the mass-to-charge ratio (m/z) of the molecular ions and the subsequent fragment ions of the degradants, a sequential fragmentation pathway can be proposed. This comparative analysis allows for the confident characterization and structural assignment of the degradation products.

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in confirming the identity and quantifying this compound, as well as evaluating its distribution in a given medium.

This compound is a broad-spectrum UV absorber, a characteristic that is quantified using UV-Vis spectrophotometry. Its efficacy is defined by its ability to absorb radiation across both the UVA and UVB regions of the electromagnetic spectrum. The analysis reveals two distinct absorption maxima (λmax), which correspond to the wavelengths of highest absorbance. This dual-peak profile is a key identifier for the compound.

The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is determined by the Beer-Lambert law. While specific molar absorptivity values are determined during detailed analytical validation, the key characteristic peaks are well-established.

UV RegionApproximate Absorption Maximum (λmax)
UVB303 nm
UVA344 nm

These absorption maxima are critical for developing quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, where the detector is typically set to one of these wavelengths (e.g., 305 nm) for optimal sensitivity. nih.govnih.gov

The effectiveness of a sunscreen formulation depends significantly on its ability to form a continuous and uniform film on the skin. Noninvasive optical and spectroscopic techniques are valuable for assessing the distribution homogeneity of UV filters like this compound within a formulation and on a substrate.

Confocal Laser Scanning Microscopy (CLSM): This technique can be used to visualize the distribution of a fluorescently tagged UV filter within a sunscreen emulsion or on skin biopsies and tape strips. nih.govresearchgate.net It provides high-resolution, three-dimensional images that reveal how uniformly the active ingredient is dispersed.

Confocal Raman Spectroscopy/Imaging: This powerful, non-destructive technique provides chemical-specific information without the need for labels. By mapping the intensity of characteristic Raman bands of this compound, it is possible to visualize its spatial distribution and concentration within a complex formulation matrix or on a surface. mdpi.com This method can identify potential aggregation or non-uniformity in the final product.

These methods are critical in the research and development phase to optimize formulation composition and ensure consistent product performance. nih.govresearchgate.net

Method Validation Parameters for Analytical Purity

To ensure that an analytical method for determining the purity of this compound is reliable, accurate, and reproducible, it must be validated according to ICH guidelines. A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is commonly validated for this purpose. The key validation parameters are outlined below.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, the method's specificity is demonstrated by showing that there is no interference from its identified degradation products (DP1, DP2, DP3) or other process-related impurities at the retention time of the parent peak. nih.gov Peak purity tests, often using a Photodiode Array (PDA) detector, are performed on samples subjected to forced degradation to confirm that the main drug peak is spectrally pure and free from any co-eluting species. nih.gov

These parameters are fundamental to validating a quantitative analytical method.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) indicates good linearity. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The percentage of the analyte recovered is then calculated. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment.

Reproducibility: Analysis conducted in different laboratories.

Validation ParameterTypical Acceptance Criteria / Finding
Linearity (Correlation Coefficient, R²)> 0.999
Accuracy (% Recovery)98.3% – 101.6%
Precision (% RSD)< 2.0%

The successful validation of these parameters ensures that the analytical method is suitable for its intended purpose, such as routine quality control of this compound raw material and in finished products. nih.gov

Toxicological Research and Safety Assessment of Drometrizole Trisiloxane

The safety profile of drometrizole (B141654) trisiloxane has been established through a series of toxicological studies focusing on its absorption, systemic exposure, and potential for acute and subchronic toxicity.

Environmental Impact and Ecotoxicological Studies of Drometrizole Trisiloxane

Environmental Fate and Distribution

The environmental behavior of Drometrizole (B141654) Trisiloxane is influenced by its chemical properties, including its stability and its tendency to interact with organic matter.

Bioaccumulation Potential Modeling

The potential for a substance to bioaccumulate, or build up in the tissues of living organisms, is a critical aspect of its environmental risk profile. Organic UV filters as a group are known to be bioaccumulative. researchgate.net Drometrizole Trisiloxane, being a lipophilic (fat-soluble) compound, has characteristics that suggest a potential for bioaccumulation.

Studies using macrophytes (aquatic plants) as bioindicators have reported a biomagnification factor greater than one for this compound, which indicates a potential for the compound to increase in concentration at higher trophic levels in the food web. researchgate.net While specific Bioaccumulation Factor (BCF) modeling data for this compound is not widely available, the chemical class to which it belongs, siloxanes, has been shown to bioaccumulate in biota such as fish liver. mst.dk Similarly, related benzotriazole (B28993) compounds have demonstrated a high potential for bioaccumulation, with measured BCF values as high as 6,000 for some derivatives. ineris.fr These findings suggest that this compound may be persistent and bioaccumulative in aquatic organisms.

Presence in Environmental Samples (e.g., Sewage Sludge)

The detection of a substance in environmental compartments confirms its release and persistence. This compound has been identified in environmental samples, particularly in sewage sludge. sigmaaldrich.com Its presence in sludge from wastewater treatment plants indicates that it is washed off during showering and is not completely removed by standard treatment processes. Analytical methods such as Gas Chromatography with tandem mass spectrometry (GC-MS/MS) are recommended for its quantification in complex environmental matrices like sludge. The presence of related benzotriazole UV stabilizers has also been documented in sediment samples, further highlighting the potential for this class of compounds to accumulate in the environment. ineris.fr

Ecotoxicity Assessments

Ecotoxicity studies are essential for determining the potential harm a chemical may pose to ecosystems. Research into the effects of this compound has focused on various aquatic organisms.

Toxicity to Aquatic Organisms (e.g., Coral Reefs, Daphnia magna)

Coral Reefs: The impact of UV filters on coral health is a significant environmental concern. service.gov.uk Studies have been conducted to assess the effects of this compound on coral species. For example, research has involved exposing fragments of the scleractinian coral Stylophora pistillata to the compound to observe potential toxic effects. frontiersin.orgresearchgate.net While some frameworks have categorized this compound's impact as minimal compared to other UV filters, the continued investigation into its specific effects on coral bleaching and physiology remains an active area of research. d-nb.infonih.gov

Daphnia magna : The water flea, Daphnia magna, is a standard model organism for aquatic toxicity testing. Acute toxicity tests have been performed to determine the concentration of this compound that affects these crustaceans. A 48-hour study determined the EC50 (the concentration at which 50% of the population shows an effect, in this case, immobilization) for Daphnia magna to be 7.86 mg/L. mst.dk

Acute and Chronic Ecotoxicity Screening

Broader ecotoxicity screening provides data on the effects of a substance on a range of organisms, typically representing different trophic levels (e.g., producers, primary consumers, secondary consumers).

Acute Ecotoxicity: Acute toxicity tests, which are short-term exposures to relatively high concentrations, have been conducted for this compound. For fish, the 96-hour LC50 (the concentration lethal to 50% of the test organisms) was found to be 3.7 mg/L. mst.dk For algae, which represent the producers at the base of the aquatic food web, the estimated 96-hour EC50 is 2.1 mg/L. mst.dk

Chronic Ecotoxicity: Chronic toxicity tests involve longer-term exposures to lower concentrations to assess sublethal effects on endpoints like growth and reproduction. According to a 2014 report by the Danish Environmental Protection Agency, experimental data on the standard long-term toxicity of this compound to aquatic organisms were not available at that time. mst.dk The lack of chronic toxicity data represents a gap in the comprehensive environmental risk assessment for this compound.

The table below summarizes the available ecotoxicity data for this compound.

OrganismSpeciesTest DurationEndpointValue (mg/L)
Fish-96 hoursLC503.7
Aquatic InvertebrateDaphnia magna48 hoursEC507.86
Algae-96 hoursEC50 (estimated)2.1

Regulatory and Policy Implications for Environmental Safety

The increasing use of UV filters in personal care products has led to growing scrutiny of their potential environmental impact, prompting regulatory bodies worldwide to establish frameworks for assessing and managing ecological risks. The policy landscape for this compound reflects a broader effort to balance the public health benefits of sun protection with the need for environmental stewardship.

In the United States, the National Environmental Policy Act (NEPA) serves as a cornerstone for evaluating the environmental consequences of federal agency actions. federalregister.govfda.gov For a chemical compound like this compound to be approved for over-the-counter (OTC) sunscreen use, the U.S. Food and Drug Administration (FDA) must comply with NEPA. federalregister.gov This compliance requires the submission of an Environmental Assessment (EA) to determine if the widespread use of the ingredient could significantly affect the quality of the human environment. federalregister.govfda.gov

As part of the review process for this compound's potential inclusion in the OTC sunscreen monograph, the FDA issued a "call-for-data" in 2010, explicitly requesting environmental information alongside safety and effectiveness data. federalregister.gov This request underscores the integral role of environmental risk assessment in the regulatory approval process. The FDA's regulations mandate that an EA is required unless the agency action qualifies for a categorical exclusion. federalregister.gov Given the questions raised about the environmental fate of other sunscreen active ingredients like oxybenzone (B1678072) and octinoxate, particularly concerning coral reef ecosystems, the FDA has initiated the preparation of a broader Environmental Impact Statement (EIS) for certain sunscreen ingredients. fda.gov

This proactive regulatory stance is not unique to the United States. Other international bodies have also recognized the need for comprehensive environmental evaluations of UV filters. The National Academies of Sciences, Engineering, and Medicine (NASEM) has recommended that the U.S. Environmental Protection Agency (EPA) conduct a formal environmental risk assessment (ERA) for UV filters to address existing information gaps. cosmeticsbusiness.com Similarly, environmental agencies in Europe have undertaken screening projects to prioritize UV filters for more detailed environmental hazard and risk assessments based on their potential for persistence, bioaccumulation, and toxicity (PBT). service.gov.ukservice.gov.uk

Regulatory Actions and Environmental Assessment Frameworks for UV Filters

Regulatory Body / AgencyAction / RequirementKey Focus AreaRelevant Compound(s) Mentioned
U.S. Food and Drug Administration (FDA)Compliance with the National Environmental Policy Act (NEPA) federalregister.govRequires an Environmental Assessment (EA) or Environmental Impact Statement (EIS) for new OTC drug monograph ingredients. federalregister.govfda.govThis compound, Oxybenzone, Octinoxate federalregister.govfda.gov
U.S. Environmental Protection Agency (EPA)Recommendation from NASEM to conduct a formal Environmental Risk Assessment (ERA). cosmeticsbusiness.comFocus on environments with high exposure and sensitive species (e.g., coral reefs, freshwater systems). cosmeticsbusiness.comAll UV filters cosmeticsbusiness.com
Environment Agency (UK)Screening project to prioritize UV filters for further assessment. service.gov.ukservice.gov.ukEvaluation based on potential environmental risk, PBT properties, and endocrine disruption potential. service.gov.ukservice.gov.ukVarious UV filters, including Homosalate and 4-methylbenzylidene camphor (B46023) service.gov.uk

In response to regulatory pressures and growing consumer demand for sustainable products, the cosmetics industry has intensified research into environmentally friendly sunscreen formulations. disproquima.com The primary goal is to develop UV filters and product formulations that offer effective sun protection while minimizing ecological harm, particularly to aquatic ecosystems. nih.gov This involves creating ingredients that are readily biodegradable and have a low potential for bioaccumulation and toxicity. disproquima.com

Several innovative strategies are being explored to achieve this:

Renewable Resources: One promising avenue is the synthesis of new UV-absorbing compounds from renewable sources. For example, research has focused on using furan (B31954) moieties, derived from biomass, to create novel molecules that are effective UV absorbers and are designed for biodegradability. mdpi.com

Natural Nanoparticles: Scientists are investigating the use of naturally occurring nanoparticles, such as bacteriophages, which are viruses that infect bacteria. Certain bacteriophages have been shown to absorb UV light, and researchers are working to incorporate these biodegradable nanoparticles into topical products as a sustainable alternative to conventional UV filters. stanford.edu

The impetus for this shift is partly driven by studies showing that some older organic UV filters can be resistant to biodegradation. nih.gov As such, the development of "green" sunscreens is a key area of innovation, aiming to replace potentially persistent chemicals with more sustainable and ecologically benign alternatives. disproquima.comnih.gov

Approaches in the Development of Eco-Friendly UV Filter Technologies

Technology/ApproachDescriptionKey Research Findings & Objectives
Furan-Based UV AbsorbersSynthesis of new UV filters using furan moieties, which are chemical compounds derived from renewable biomass. mdpi.comAims to create biodegradable structures that are soluble in cosmetic oils and provide broad-spectrum UV absorption. mdpi.com
Bacteriophage NanoparticlesUtilization of naturally occurring bacteriophages that can absorb UV light. stanford.eduFocuses on creating a sustainable and biodegradable alternative to traditional synthetic UV filters for use in topical products. stanford.edu
Optimized Filter CombinationsFormulating sunscreens by combining existing UV filters in a way that maximizes efficacy while minimizing environmental impact (lower PBT properties). disproquima.comThe goal is to reduce the concentration of individual filters and replace those with lower "eco-scores." disproquima.com
Improved BiodegradabilityDesigning new chromophore compounds and formulations with an emphasis on environmental sustainability and biodegradability. nih.govAddresses the issue of persistence found in some conventional organic UV filters. nih.govnih.gov

Computational Modeling and in Silico Studies of Drometrizole Trisiloxane

Molecular Docking and Binding Affinity Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a small molecule, such as Drometrizole (B141654) Trisiloxane, and a biological macromolecule.

While specific molecular docking studies on the interaction of Drometrizole Trisiloxane with skin proteins are not extensively available in public literature, the methodology allows for a theoretical exploration of these interactions. The primary proteins in the skin's structure are keratin and collagen nih.govcalstate.edu. Molecular dynamics simulations have been employed to investigate the binding affinity of various molecules to keratin and to understand the stability of the collagen triple helix nih.govcalstate.eduresearchgate.net.

A hypothetical docking study of this compound with keratin or collagen would involve:

Preparation of Molecular Structures: Obtaining the 3D structures of this compound and the target proteins (keratin and collagen) from crystallographic or homology-modeled data.

Docking Simulation: Using software to predict the binding pose of this compound within the protein structures.

Analysis of Interactions: Examining the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The lipophilic nature of this compound, conferred by its trisiloxane tail, would likely favor interactions with hydrophobic pockets on the protein surfaces.

The binding affinity is often quantified by a docking score, which estimates the binding free energy. A lower docking score typically indicates a more stable complex.

Interaction Type Potential Role in this compound-Protein Binding
Hydrophobic Interactions The trisiloxane and methyl groups would likely interact with non-polar amino acid residues on the protein surface.
Hydrogen Bonding The hydroxyl and nitrogen atoms of the benzotriazole (B28993) moiety could form hydrogen bonds with polar amino acid residues.
Van der Waals Forces General attractive forces between the molecules contributing to the overall stability of the complex.

This table represents a theoretical overview of potential interactions and is not based on published experimental or simulation data for this compound.

The binding affinity of this compound with biological macromolecules can be compared with other benzotriazole derivatives through in silico methods. The key structural difference lies in the trisiloxane side chain. A comparative docking study would likely reveal differences in binding modes and affinities. For instance, the bulky and flexible trisiloxane group may allow for more extensive hydrophobic interactions compared to smaller alkyl chains on other benzotriazole derivatives, potentially leading to a stronger, albeit less specific, binding. A 3D-QSAR study on benzotriazol-1-yl carboxamide derivatives highlighted the importance of specific structural features for biological activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. These models are widely used for predicting the properties of new chemical entities nih.gov.

QSAR models can be developed to predict the photostability and UV absorption characteristics of UV filters sapub.orgresearchgate.net. For a UV absorber like this compound, a QSAR model would be built by correlating its known properties with a set of calculated molecular descriptors.

Key Molecular Descriptors for Photostability and UV Absorption:

Descriptor Type Examples Relevance to Photostability/UV Absorption
Electronic HOMO-LUMO energy gap, Dipole momentRelates to the energy required for electronic excitation and the molecule's polarity, which affects its interaction with light.
Topological Connectivity indices, Shape indicesDescribe the molecule's size, shape, and branching, which can influence its stability and how it packs in a formulation.
Quantum Chemical Bond dissociation energies, Electron densityCan be used to predict the likelihood of bond cleavage upon UV exposure, a key factor in photostability.

This table outlines the types of descriptors that would be relevant in a QSAR model for UV filters, based on general principles of photochemistry and QSAR methodology.

A simplified QSAR study on various UV filters demonstrated that properties like the number of aromatic rings and the HOMO/LUMO energy gap are significant parameters in modeling their sunlight blocking effect researchgate.net. While a specific QSAR model for this compound is not publicly available, its known broad-spectrum absorbance (peaks at 303 nm and 344 nm) and high photostability would serve as key data points in the development of such a model wikipedia.org.

Degradation Pathway Prediction and Metabolite Identification

In silico tools can predict the likely degradation products of a chemical under various conditions, as well as its potential metabolites in biological systems researchgate.netlhasalimited.orgspringernature.comresearchgate.netnih.govrsc.org. Software like Zeneth can be used for predicting degradation pathways researchgate.netspringernature.com.

For this compound, two main parts of the molecule would be considered for degradation: the benzotriazole chromophore and the trisiloxane side chain.

Trisiloxane Chain: Computational studies on siloxane polymers suggest that their degradation can lead to the formation of cyclic siloxanes semanticscholar.org. Under certain conditions, such as UV exposure, crosslinking or chain scission of the siloxane backbone can occur mdpi.com.

Benzotriazole Moiety: The degradation of the benzotriazole part could involve oxidation or cleavage of the aromatic rings, although this part of the molecule is known for its stability.

Predicting metabolites involves simulating the enzymatic reactions that occur in the body. Computational tools can identify sites on the molecule that are most likely to be metabolized univie.ac.at. Given that this compound has very low dermal absorption, the formation of systemic metabolites is expected to be minimal.

Potential Predicted Degradation Products/Metabolites:

Molecular Moiety Predicted Degradation/Metabolic Pathway Potential Products
Trisiloxane Chain Chain scission, cyclizationCyclic siloxanes (e.g., D3, D4), smaller linear siloxanes
Benzotriazole Ring Oxidation, Ring opening (less likely)Hydroxylated benzotriazoles

This table is based on general principles of siloxane and benzotriazole chemistry and does not represent the results of a specific computational study on this compound.

Toxicity Prediction Using In Silico Tools (e.g., TOPKAT, DEREK)

In silico toxicity prediction tools are used to assess the potential of a chemical to cause various types of toxicity, such as mutagenicity, carcinogenicity, and skin sensitization. These tools are often used in the early stages of product development to flag potentially hazardous chemicals nih.govnih.gov.

DEREK (Deductive Estimation of Risk from Existing Knowledge): This is an expert rule-based system that contains knowledge about structure-toxicity relationships. It identifies structural alerts (toxicophores) within a molecule that are associated with specific toxicities optibrium.com. A study that performed in silico toxicity evaluation using Derek Nexus on Drometrizole (the parent compound without the trisiloxane tail) showed "No Alert" for phototoxicity researchgate.net.

TOPKAT (Toxicity Prediction by Komputer Assisted Technology): This is a statistics-based QSAR tool that predicts toxicity based on models derived from large datasets of toxicological data. It can predict endpoints such as rodent carcinogenicity and skin sensitization.

The ICH M7 Guideline recommends the use of both an expert rule-based and a statistical-based methodology for a comprehensive in silico assessment of mutagenicity toxicology.org.

Common Endpoints Assessed by In Silico Toxicity Tools:

Toxicity Endpoint Relevance to Cosmetic Ingredients
Mutagenicity (Ames test) Assesses the potential to cause genetic mutations.
Carcinogenicity Predicts the potential to cause cancer.
Skin Sensitization Evaluates the likelihood of causing an allergic skin reaction.
Ocular Irritation Predicts the potential to cause eye irritation.
Developmental Toxicity Assesses the potential to cause birth defects.

This table lists common toxicological endpoints that can be predicted using in silico tools like DEREK and TOPKAT.

While a comprehensive in silico toxicity report for this compound is not publicly available, the known safety profile of the related compound Drometrizole, which shows no significant toxicity in a range of studies, provides some context nih.govd-nb.infonih.govresearchgate.net. The use of a battery of in silico tools is a standard approach for the safety assessment of cosmetic ingredients nih.gov.

Advanced Computational Approaches in Chemical Research

The field of chemical research has been revolutionized by the advent of powerful computational tools that allow for the detailed simulation and analysis of molecular systems. For a molecule like this compound, these advanced approaches are invaluable for understanding its fundamental photoprotective mechanisms and for optimizing its performance in final product formulations. Techniques such as quantum mechanics, molecular dynamics, and computational fluid dynamics are being leveraged to predict and analyze a wide range of properties, from electronic structure and spectral characteristics to its behavior in complex mixtures.

Integration with Spectroscopic Data for Validation

A critical aspect of computational modeling is the validation of theoretical predictions against experimental data. In the study of UV absorbers like this compound, spectroscopic techniques are paramount. The integration of computationally predicted spectra with experimentally obtained data serves as a crucial validation step, ensuring the accuracy and reliability of the computational models.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to predict the UV-visible absorption spectra of benzotriazole derivatives. tandfonline.com These calculations can elucidate the electronic transitions responsible for the molecule's ability to absorb harmful UV radiation. For instance, studies on related benzotriazole compounds have shown that theoretical calculations can reproduce experimental UV absorption spectra with a good degree of accuracy, providing insights into the stereoelectronic properties that govern their photoprotective mechanisms. researchgate.net The validation of these computational models is achieved by comparing the calculated absorption maxima (λmax) with those determined experimentally using UV-vis spectrophotometers. rsc.org

Furthermore, computational methods can shed light on the mechanisms of photostability. For many benzotriazole-based UV absorbers, their remarkable photostability is attributed to an excited-state intramolecular proton transfer (ESIPT) process. acs.orgpaint.org Theoretical studies can map the potential energy surfaces of the molecule in its excited state, revealing the low-energy pathways that allow for the rapid and efficient dissipation of absorbed UV energy as heat, thus preventing photodegradation. acs.org The correlation of these theoretical findings with data from ultrafast spectroscopy provides a powerful approach to understanding and predicting the photostability of compounds like this compound. rsc.org

Table 1: Comparison of Computational and Experimental Data for Benzotriazole Derivatives

Computational MethodPredicted PropertyExperimental Validation TechniqueReference
TD-DFTUV-Visible Absorption SpectrumUV-Vis Spectroscopy tandfonline.com
CASSCFExcited-State Reaction PathwaysUltrafast Spectroscopy acs.org
Quantum Chemical CalculationsFluorescence EmissionSpectrofluorometry rsc.org

This table provides examples of how computational predictions for benzotriazole derivatives are validated with experimental spectroscopic data.

Modeling for Formulation Optimization

Beyond the molecular level, computational modeling is a powerful tool for optimizing the formulation of cosmetic products containing this compound. The efficacy and stability of a sunscreen are highly dependent on the complex interactions between the UV filter and the other ingredients within the formulation matrix.

Molecular Dynamics (MD) simulations are increasingly being used to study the behavior of sunscreen formulations at the nanoscale. researchgate.net These simulations can model the interactions between the UV filter, emollients, emulsifiers, and other components of a sunscreen nanoemulsion. researchgate.netjapsonline.com By calculating interaction energies, such as van der Waals and Coulombic forces, researchers can predict the stability and morphology of the formulation. japsonline.com For example, MD simulations have been used to investigate the formation of nanoemulsions containing other active ingredients, providing insights that can minimize trial-and-error in experimental formulation work. japsonline.com

Computational Fluid Dynamics (CFD) is another advanced computational approach that is being applied to optimize the manufacturing processes of cosmetic creams and lotions. principia.escosmeticsandtoiletries.com CFD can simulate fluid flow, heat transfer, and mixing within large-scale production vessels. researchgate.netamazonaws.com This allows for the optimization of process parameters such as mixing speed, temperature, and filling pressures to ensure the homogeneity and stability of the final product. cosmeticsandtoiletries.com For instance, CFD can be used to visualize and eliminate issues like air entrainment or the separation of emulsion phases during filling, which is critical for ensuring the quality of a sunscreen product containing this compound. cosmeticsandtoiletries.com

In silico models are also being developed to predict the Sun Protection Factor (SPF) of sunscreen formulations. cosmeticsciencetechnology.comresearchgate.net These models take into account the UV spectra of the individual filters, their concentrations, and the properties of the film they form on the skin. cosmeticsciencetechnology.com By simulating the transmission of UV radiation through a virtual sunscreen film, these models can provide a rapid and cost-effective way to screen different formulations and optimize the concentration of UV absorbers like this compound to achieve the desired level of sun protection. researchgate.net

Table 2: Application of Computational Modeling in Sunscreen Formulation

Modeling TechniqueApplication in FormulationKey Parameters InvestigatedReference
Molecular Dynamics (MD)Nanoemulsion stability and morphologyInteraction energies, particle size researchgate.netjapsonline.com
Computational Fluid Dynamics (CFD)Manufacturing process optimizationFlow patterns, shear rates, mixing times principia.escosmeticsandtoiletries.comresearchgate.net
In Silico SPF ModelingPrediction of sun protection efficacyUV filter absorbance, film irregularity cosmeticsciencetechnology.comresearchgate.net

This table illustrates how different computational modeling techniques are applied to optimize various aspects of sunscreen formulation.

Advanced Applications and Future Research Directions

Beyond Conventional UV Filtration: Emerging Applications

While the primary application of drometrizole (B141654) trisiloxane remains in the realm of personal care as a broad-spectrum UV filter, its robust photophysical properties have opened avenues for its use in other scientific and industrial domains. Researchers are exploring its potential beyond conventional sunscreens, leveraging its inherent stability and energy-dissipating characteristics.

Drometrizole trisiloxane's exceptional photostability, the ability to withstand photodegradation upon exposure to UV radiation, makes it a valuable tool in dermatological and photochemical research. medchemexpress.comnih.govcosmileeurope.eupaulaschoice-eu.comqzebright.comtargetmol.comdrugbank.com Unlike many organic UV filters, such as avobenzone (B1665848), which can degrade and lose efficacy after UV exposure, this compound maintains its structural integrity and protective capabilities for extended periods. nih.govmyskinrecipes.com This resilience allows it to serve as a benchmark or model compound in studies evaluating the photostability of other UV filters and sunscreen formulations. nih.govsunderland.ac.ukresearchgate.netnih.gov

In comparative analyses, the minimal degradation of this compound under UV stress provides a stable reference against which the photodegradation kinetics and pathways of less stable compounds can be measured. nih.gov Its predictable behavior allows researchers to isolate and study the variables that influence the photostability of a formulation, such as the interactions between different UV filters or the effects of other cosmetic ingredients.

The mechanism behind its photostability lies in the benzotriazole (B28993) moiety, which efficiently converts absorbed UV energy into harmless heat through a rapid, reversible intramolecular proton transfer process. This prevents the formation of damaging reactive species. drugbank.com The trisiloxane group further enhances its stability and contributes to its lipophilic nature. cosmileeurope.euulprospector.com

Comparative Photostability of UV Filters
UV FilterChemical ClassRelative PhotostabilityPrimary UV Protection
This compoundBenzotriazoleHighUVA/UVB
AvobenzoneDibenzoylmethaneLowUVA
OctinoxateCinnamateModerateUVB
Oxybenzone (B1678072)BenzophenoneModerateUVA/UVB

The same properties that make this compound an effective sunscreen ingredient also position it as a potential UV stabilizer for various polymeric materials. qzebright.comresearchgate.net The incorporation of UV absorbers is crucial in preventing the photodegradation of plastics, coatings, and textiles, which can lead to discoloration, loss of mechanical strength, and reduced lifespan. researchgate.net

Benzotriazole derivatives are a well-established class of UV stabilizers in the plastics industry due to their strong UV absorption and high photostability. researchgate.netresearchgate.netacs.org Research into the migration of benzotriazole UV stabilizers from polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) is an active area of study to ensure consumer safety. nih.gov While specific studies on this compound in this context are emerging, its structural similarities to other industrial benzotriazole UV stabilizers suggest its potential applicability. Its larger molecular size, a result of the trisiloxane group, could be advantageous in reducing migration from the polymer matrix.

Potential applications in materials science include:

Automotive Coatings: Protecting vehicle paint from fading and degradation due to sun exposure.

Plastics and Polymers: Enhancing the durability and weather resistance of plastics used in outdoor applications, such as window profiles, garden furniture, and siding.

Textiles: Preventing the fading of dyes and the weakening of fibers in fabrics exposed to sunlight.

Integration into Novel Delivery Systems

To enhance the performance and safety of UV filters, researchers are increasingly turning to advanced delivery systems. Encapsulating this compound and other sunscreen agents can improve their efficacy, reduce skin penetration, and allow for a more controlled release.

Nanotechnology offers promising strategies for improving sunscreen formulations. qub.ac.uk By incorporating UV filters into nanocarriers such as liposomes and solid lipid nanoparticles (SLNs), it is possible to create more effective and cosmetically elegant products. ascendiacdmo.comnih.govamericanpharmaceuticalreview.commdpi.commdpi.com

Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances. ascendiacdmo.com Encapsulating this compound in liposomes could enhance its localization in the upper layers of the skin, thereby improving the sun protection factor (SPF) while minimizing systemic absorption. ascendiacdmo.com

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. nih.govamericanpharmaceuticalreview.commdpi.commdpi.com SLNs can form a UV-protective film on the skin's surface, leading to a more uniform and durable layer of protection. americanpharmaceuticalreview.commdpi.com They also offer the potential for controlled release and can improve the photostability of encapsulated UV filters. americanpharmaceuticalreview.com

A commercially available example of a nanotechnology-based approach is a water-dispersible form of this compound, which is encapsulated in a polymer. myskinrecipes.com This formulation allows for its incorporation into water-based sunscreens, improving the sensory profile and avoiding the greasy feel of some traditional sunscreens. myskinrecipes.com This encapsulation also reduces the likelihood of skin irritation and systemic absorption. myskinrecipes.com

Characteristics of Nanotechnology-Based Delivery Systems for UV Filters
Delivery SystemDescriptionPotential Advantages for this compound
LiposomesPhospholipid vesicles with an aqueous core.Enhanced skin localization, reduced systemic absorption.
Solid Lipid Nanoparticles (SLNs)Colloidal particles made from solid lipids.Formation of a protective film, improved photostability, controlled release.
Polymeric NanoparticlesNanoparticles made from biocompatible polymers.Improved formulation aesthetics (e.g., water-based), reduced skin penetration.

Microencapsulation involves enclosing a core material, in this case, this compound, within a shell material to form microcapsules. usm.mynih.govijsdr.orggoogle.comnepjol.inforesearchgate.net This technology is being explored to provide a controlled and sustained release of UV filters onto the skin's surface. usm.mynih.govijsdr.org

By controlling the release of this compound, microencapsulation can prolong its protective effect, reducing the need for frequent reapplication. usm.mynih.govnih.gov The polymer shell can also prevent direct contact of the UV filter with the skin, further enhancing the safety profile of the sunscreen. google.com Various techniques can be employed for microencapsulation, including solvent evaporation, which is a common method for preparing microcapsules for pharmaceutical and cosmetic applications. nih.gov

The release of the active ingredient from the microcapsules can be triggered by various mechanisms, such as pressure (rubbing the sunscreen onto the skin), temperature, or diffusion. usm.mynih.gov The choice of shell material and encapsulation method allows for the tuning of the release kinetics to achieve the desired protection profile. nih.govnih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the chemical manufacturing industry to reduce its environmental impact. elchemy.commdpi.com These principles focus on the design of products and processes that minimize the use and generation of hazardous substances. mdpi.com While specific details on the industrial synthesis of this compound are often proprietary, the general trend in the production of benzotriazole derivatives is moving towards more sustainable practices. elchemy.com

Key green chemistry principles relevant to the production of this compound could include:

Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste generation.

Atom Economy: Maximizing the efficiency of a chemical reaction by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, or developing solvent-free processes.

Energy Efficiency: Conducting chemical reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing raw materials from renewable sources rather than depleting fossil fuels.

Research into the sustainable synthesis of benzotriazoles and related compounds is ongoing, with a focus on developing more environmentally friendly catalytic systems and reaction conditions. mdpi.com The application of these principles to the large-scale production of this compound would contribute to a more sustainable cosmetics industry. elchemy.com

Development of More Sustainable Synthetic Methods

The principles of green chemistry are increasingly being applied to the synthesis of cosmetic ingredients, including UV filters. frontiersin.org The goal is to develop manufacturing processes that are more environmentally benign, reduce waste, and utilize renewable resources. nih.gov For complex molecules like this compound, this represents a significant but crucial challenge.

Future research in this area focuses on several key strategies:

Use of Renewable Feedstocks: Traditional organic synthesis often relies on petrochemical starting materials. A major goal of green chemistry is to replace these with renewable, biomass-derived alternatives. frontiersin.org Research into converting lignocellulosic biomass into valuable phenolic building blocks, such as p-hydroxycinnamic acids, provides a pathway for producing novel UV-filtering compounds from sustainable sources. frontiersin.org While not direct precursors to this compound, these biotechnological routes exemplify the shift away from fossil fuels.

Biocatalysis: The use of enzymes as catalysts in chemical synthesis offers high selectivity and efficiency under mild conditions (lower temperature and pressure), reducing energy consumption. nih.gov Exploring enzymatic or microbial fermentation pathways for creating key intermediates in the synthesis of benzotriazoles could significantly improve the sustainability profile of these UV absorbers.

Atom Economy and Process Intensification: Synthetic routes are being re-evaluated to maximize the incorporation of starting materials into the final product (high atom economy), thereby minimizing waste. quimidroga.com One-pot synthesis, where multiple reaction steps are performed in the same reactor, and the development of continuous flow processes can reduce solvent usage, reaction time, and energy needs. quimidroga.comgoogle.com

Interactive Table: Green Chemistry Principles and Potential Applications in UV Filter Synthesis
Green Chemistry PrinciplePotential Application to this compound Synthesis
Waste Prevention Optimizing reaction stoichiometry and employing continuous flow processes to minimize byproduct formation. nih.gov
Atom Economy Designing synthetic pathways where the maximum amount of raw materials ends up in the final product. quimidroga.com
Less Hazardous Synthesis Replacing hazardous reagents used in diazotization and cyclization steps with safer alternatives. google.com
Designing Safer Chemicals (Applies to next-gen filters) Designing molecules with high photostability and low potential for skin penetration or environmental persistence.
Safer Solvents & Auxiliaries Replacing traditional volatile organic solvents like toluene (B28343) with bio-based solvents (e.g., 2-methyltetrahydrofuran) or supercritical fluids. quimidroga.comresearchgate.netnih.gov
Design for Energy Efficiency Utilizing biocatalysts or photobiocatalysts that operate at ambient temperature and pressure, reducing heating and cooling requirements. nih.gov
Use of Renewable Feedstocks Investigating routes to synthesize benzotriazole precursors from biomass-derived platform chemicals instead of petroleum. frontiersin.org
Reduce Derivatives Avoiding unnecessary blocking and deprotection steps in the synthetic sequence to reduce reagent use and waste. nih.gov
Catalysis Using highly selective and recyclable catalysts, such as immobilized enzymes or heterogeneous metal catalysts, over stoichiometric reagents. nih.gov

Reduction of Hazardous Solvents and Catalysts

A significant focus of sustainable chemistry is minimizing the use of substances that are toxic, hazardous, or environmentally damaging.

Alternative Solvents: The synthesis of benzotriazole UV absorbers often involves volatile organic solvents such as toluene, ethanol (B145695), or ethyl acetate (B1210297). quimidroga.comgoogle.com Research is actively exploring greener alternatives which are biodegradable, derived from renewable resources, and have lower toxicity. nih.govre-chemistry.com Promising candidates include bio-based solvents like 2-methyltetrahydrofuran (B130290) (derived from plant waste), ionic liquids, and supercritical fluids like CO2. researchgate.netocl-journal.org Subcritical water, where water is heated under pressure to alter its solvent properties, also presents an opportunity to replace organic solvents in certain reaction steps. nih.gov

Greener Catalysts: The hydrosilylation step in the synthesis of this compound typically uses a platinum-based catalyst (e.g., Karstedt catalyst). google.com While effective, platinum is a precious, non-renewable heavy metal. Future research aims to develop catalysts that are more abundant, less toxic, and easily recyclable. This includes exploring catalysts based on earth-abundant metals or developing highly efficient, reusable heterogeneous catalysts that can be easily separated from the reaction mixture, preventing metal contamination in the final product and waste streams.

Future Prospects in Photoprotection Research

Beyond synthesis, the forward-looking research for this compound is intertwined with the broader evolution of photoprotection science, focusing on developing superior filters and ensuring their long-term safety and efficacy.

Development of Next-Generation UV Filters

While this compound is a highly effective broad-spectrum absorber, the quest for ideal UV filters is ongoing. unizar.es The drive for innovation is fueled by the desire for improved properties such as broader absorption spectra (including high-energy visible blue light), enhanced photostability, and a superior environmental profile. unizar.esnih.gov

Key areas of development include:

Bio-inspired and Nature-Identical Molecules: Scientists are looking to nature for inspiration. Organisms like algae and cyanobacteria produce compounds such as mycosporine-like amino acids (MAAs) and scytonemin, which are potent natural UV absorbers. unizar.esresearchgate.net Research is focused on the sustainable synthesis of these molecules and their derivatives to create novel, biodegradable, and potentially multifunctional (e.g., antioxidant) UV filters. researchgate.net Sinapic acid esters, derived from plant biomass, also show promise as effective UVB filters with antioxidant properties. researchgate.net

Advanced Formulation Technologies: The performance of a UV filter is highly dependent on its formulation. Innovations like encapsulation and nanotechnology are being used to improve the efficacy and safety of existing filters. ulprospector.com Encapsulating UV absorbers in microscopic capsules can prevent skin penetration, improve photostability, and allow for a controlled release on the skin. ulprospector.com Similarly, binding filters to nanocarriers like solid lipid nanoparticles (SLN) or silica (B1680970) particles can boost the Sun Protection Factor (SPF) and create more stable formulations. researchgate.net

Multifunctional Compounds: The next generation of sunscreens will likely move beyond simple UV absorption. There is a strong focus on developing ingredients that offer broad-spectrum protection while also providing antioxidant benefits to combat oxidative stress induced by solar radiation. nih.govunizar.es

Interactive Table: Comparison of Current vs. Next-Generation UV Filter Concepts
FeatureCurrent Generation Filters (e.g., this compound)Next-Generation Concepts
Primary Source Synthetic, often petrochemical-based.Bio-inspired, nature-identical, or derived from renewable biomass. frontiersin.orgresearchgate.net
Spectrum Primarily UVA/UVB. wikipedia.orgUVA/UVB, with increasing focus on High-Energy Visible (HEV) / Blue Light protection. unizar.es
Functionality Primarily UV absorption. cosmeticsinfo.orgMultifunctional: UV absorption combined with antioxidant, anti-inflammatory properties. nih.govunizar.es
Environmental Profile Concerns over persistence and aquatic toxicity for some filters.Designed for biodegradability and minimal ecotoxicity. researchgate.netulprospector.com
Formulation Tech Conventional emulsions, solutions.Advanced delivery systems: encapsulation, nanoparticles, attachment to polymers to prevent skin penetration and boost SPF. ulprospector.comresearchgate.net

Addressing Data Gaps in Environmental and Health Assessments

Despite its long history of use in many parts of the world, there are still calls for more comprehensive data on the long-term environmental fate and potential health effects of this compound and other UV filters. unizar.es Regulatory bodies and scientific committees continuously review the safety of cosmetic ingredients, and closing data gaps is a priority.

Future research must address:

Environmental Fate and Ecotoxicity: More information is needed on the complete lifecycle of this compound in the environment. This includes its persistence in water and sediment, its potential for bioaccumulation, and the identity and toxicity of its environmental degradation products. researchgate.net While some assessments suggest low risk, comprehensive environmental risk assessments are needed, particularly for sensitive ecosystems.

Systemic Exposure and Metabolism: this compound is noted for its large molecular size, which is considered to limit dermal absorption. cosmeticsinfo.org However, ongoing research with increasingly sensitive analytical techniques is needed to confirm the extent of any low-level systemic absorption after long-term, real-world use and to fully understand its metabolic fate.

Interaction with Other Environmental Factors: The environmental impact of a UV filter may be influenced by other contaminants. For instance, research has shown that the presence of nanoplastics can enhance the estrogenic effects of another UV filter, homosalate, demonstrating a synergistic effect that warrants further investigation for other compounds. nih.govresearchgate.net

Long-Term Safety and Efficacy Monitoring

Post-market surveillance and long-term monitoring are critical components of ensuring the continued safety and efficacy of any cosmetic ingredient, including well-established UV filters.

Real-World Efficacy: Controlled studies establish the SPF and UVA protection factor of a sunscreen. Long-term monitoring can help confirm that these products remain effective under diverse real-world conditions of sun exposure, sweating, and washing. This includes assessing the photostability of this compound within complex commercial formulations over their entire shelf-life. researchgate.net

Vigilance for Rare Adverse Effects: While this compound is considered well-tolerated, continuous monitoring of consumer data is essential to identify any potential rare or delayed adverse effects, such as photoallergy, that may only become apparent after widespread and prolonged use by a large population.

Interdisciplinary Research Synergies

Addressing the complex challenges in modern photoprotection requires a highly integrated, interdisciplinary approach. The future development and assessment of UV filters like this compound will rely on the synergy between multiple scientific fields:

Biotechnology and Green Chemistry: Collaboration between these fields is essential for developing sustainable production routes for new and existing UV filters, using enzymatic processes and renewable feedstocks. frontiersin.org

Computational Chemistry and Toxicology: Advanced computational models can predict the UV absorption spectra, photostability, and potential toxicity of new molecules before they are ever synthesized in a lab. researchgate.netrsc.orgacs.org This in silico approach accelerates the discovery of safer and more effective filters while reducing the need for animal testing.

Materials Science and Dermatology: The development of novel delivery systems, such as smart nanoparticles or polymer-bound filters, requires expertise in materials science to create the carriers and dermatology to confirm their safety and efficacy on the skin. ulprospector.comresearchgate.net

Environmental Science and Cosmetic Science: A crucial synergy is needed to design sunscreens that are both effective for human health and benign to the environment. This involves environmental scientists studying the fate and effects of ingredients in ecosystems, and cosmetic scientists using this data to formulate products with a minimized environmental footprint. nih.gov

This collaborative effort ensures that the next generation of photoprotective strategies will be more effective, sustainable, and safer for both individuals and the planet.

Collaboration between Chemistry, Biology, Environmental Science, and Computational Disciplines

A holistic assessment of this compound requires a convergence of expertise from multiple scientific fields. This interdisciplinary approach allows for a thorough investigation of the compound's lifecycle, from synthesis and formulation to its ultimate environmental fate and biological interactions.

The Role of Chemistry:

Chemists are at the forefront of the development and analysis of this compound. Their contributions include:

Synthesis and Optimization: Devising efficient and sustainable synthetic routes to produce high-purity this compound. This involves exploring green chemistry principles to minimize hazardous byproducts and reduce environmental impact.

Structural Characterization: Utilizing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Photochemical Stability: Investigating the compound's stability upon exposure to UV radiation. nih.gov This is crucial for a UV filter, as its efficacy depends on its ability to withstand photodegradation. nih.gov Studies in this area, often involving collaborations with computational chemists, aim to understand the degradation pathways and identify any potentially harmful byproducts. researchgate.net

The Role of Biology:

Biologists and toxicologists are essential in evaluating the safety and biological effects of this compound. Their research focuses on:

In Vitro and In Vivo Toxicity Studies: Conducting a battery of tests to assess the compound's potential for skin irritation, sensitization, genotoxicity, and carcinogenicity. aethic.comloreal.com These studies are fundamental for regulatory approval and ensuring consumer safety.

Mechanism of Action: Investigating how this compound interacts with biological systems at a molecular level. This includes understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Ecotoxicology: Assessing the impact of the compound on various aquatic organisms. nih.gov This is a critical area of collaboration with environmental scientists to understand the potential risks to marine ecosystems. nih.gov

The Role of Environmental Science:

Environmental scientists play a key role in determining the environmental fate and impact of this compound once it enters aquatic ecosystems through wastewater or recreational activities. Their research involves:

Environmental Fate and Transport: Studying how the compound behaves in different environmental compartments, including water, sediment, and biota. This includes investigating its persistence, mobility, and potential for bioaccumulation. ctpa.org.uk

Biodegradation Studies: Determining the extent to which microorganisms can break down this compound in the environment. This research, often conducted in collaboration with chemists and biologists, helps to predict the compound's environmental persistence.

Monitoring and Risk Assessment: Developing analytical methods to detect and quantify the presence of this compound in environmental samples. nih.gov This data is crucial for conducting comprehensive environmental risk assessments. mdpi.comnationalacademies.org

The Role of Computational Disciplines:

Computational science provides powerful tools to predict and model the behavior of this compound, accelerating research and reducing the need for extensive laboratory testing. Key applications include:

Molecular Modeling: Using computational chemistry techniques to predict the compound's physicochemical properties, UV absorption spectrum, and potential for interaction with biological molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: Developing models that correlate the chemical structure of this compound with its biological activity and toxicity. researchgate.netfrontiersin.org These models can be used to screen for potential hazards early in the development process.

Environmental Fate Modeling: Creating simulations to predict how this compound will partition in the environment and its potential for bioaccumulation, complementing experimental data from environmental scientists.

The successful integration of these disciplines is often facilitated by collaborative research projects and consortia that bring together experts from academia, industry, and regulatory agencies. iccs-cosmetics.org These collaborations are essential for addressing the complex challenges associated with the safety and environmental impact of cosmetic ingredients. loreal.comcosmeticsdesign-europe.com

Interactive Data Table: Key Research Areas and Disciplinary Contributions

Research AreaChemistryBiologyEnvironmental ScienceComputational Disciplines
Synthesis & Purity LeadSupportingSupporting
Photostability LeadSupportingLead
Human Safety SupportingLeadSupporting
Environmental Fate SupportingSupportingLeadSupporting
Ecotoxicity LeadLeadSupporting
Risk Assessment SupportingLeadLeadLead

This interdisciplinary approach ensures a comprehensive understanding of this compound, paving the way for the development of next-generation UV filters that are both effective and environmentally benign. Future research will likely focus on refining these collaborative models to accelerate the transition to safer and more sustainable personal care products. iccs-cosmetics.orgcosmeticsdesign-europe.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Drometrizole Trisiloxane (DTS) in sunscreen formulations?

  • Methodology : Use reversed-phase ultra-high performance liquid chromatography (RP-UPLC) coupled with electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) for high sensitivity and specificity. For routine analysis, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) at 310 nm is suitable. Gas chromatography with tandem mass spectrometry (GC-MS/MS) is recommended for complex matrices like sewage sludge .

Q. How should researchers validate analytical methods for DTS to ensure regulatory compliance?

  • Methodology : Validate parameters including linearity (R² ≥ 0.995), precision (RSD < 5%), accuracy (recovery rates 95–105%), and specificity (no co-eluting peaks). Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are critical to confirm stability-indicating capabilities. Use mass spectrometry to identify degradation products .

Q. What are the critical parameters for synthesizing high-purity DTS in laboratory settings?

  • Methodology : Optimize reaction conditions (e.g., temperature, catalyst ratio) to achieve ≥98% purity (HPLC). Monitor intermediates using nuclear magnetic resonance (NMR) and ensure proper siloxane group protection to prevent hydrolysis. Post-synthesis purification via column chromatography is advised .

Advanced Research Questions

Q. How can extraction efficiency of DTS from environmental matrices like sewage sludge be improved?

  • Methodology : Implement a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocol with acetonitrile extraction and dispersive solid-phase cleanup. Optimize solvent ratios (e.g., hexane:acetone 3:1) to enhance recovery rates (>85%). Validate using matrix-matched calibration curves to account for interference .

Q. What advanced strategies elucidate photodegradation pathways of DTS under simulated sunlight?

  • Methodology : Conduct forced degradation studies using a solar simulator (UVB/UVA: 280–400 nm) and analyze degradation products via high-resolution MSⁿ. Track hydroxyl radical formation and siloxane bond cleavage using isotopic labeling. Compare degradation kinetics with structurally analogous UV filters (e.g., avobenzone) .

Q. How can researchers resolve contradictions in ecotoxicological data for DTS?

  • Methodology : Employ bioindicators like macrophytes (e.g., Lemna minor) to assess chronic toxicity (EC₅₀) in aquatic ecosystems. Combine in vitro assays (e.g., Daphnia magna immobilization) with computational modeling to predict bioaccumulation potential. Address data gaps by testing metabolites identified in environmental samples .

Q. What computational approaches predict DTS interactions with skin proteins in sunscreen formulations?

  • Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to model DTS binding to keratin or collagen. Validate with spectroscopic techniques (e.g., circular dichroism) to assess conformational changes. Compare binding affinities with other benzotriazole derivatives to optimize formulation stability .

Q. How do inter-laboratory variations impact reproducibility of DTS detection in multi-center studies?

  • Methodology : Standardize protocols using reference materials (e.g., USP-grade DTS) and harmonize LC-MS parameters (e.g., column type, ion source temperature). Perform round-robin tests to quantify inter-lab variability (<10% RSD) and validate with z-score analysis .

Key Methodological Considerations

ParameterBasic Research FocusAdvanced Research Focus
Detection Sensitivity HPLC-UV (LOD: 0.1 µg/mL)UPLC-MS/MS (LOD: 0.001 µg/mL)
Matrix Complexity Sunscreen emulsionsSewage sludge, biological tissues
Degradation Analysis Forced hydrolysisPhotolytic pathway mapping
Environmental Impact Acute toxicity screeningChronic bioaccumulation modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.